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Cat. No.: B1140288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Flutax 1 is a green-fluorescent derivative of paclitaxel (Taxol), a potent anti-cancer agent that

targets microtubules.[1][2] By binding to the β-tubulin subunit of microtubules, Flutax 1, like its

parent compound, stabilizes microtubules and prevents their depolymerization.[3][4] This

property makes it an invaluable tool for visualizing the microtubule cytoskeleton, particularly the

dynamic process of mitotic spindle formation, in living cells. Its intrinsic fluorescence allows for

direct imaging without the need for antibody staining or genetic modification, providing a clear

view of microtubule dynamics during cell division.

These application notes provide detailed protocols for the use of Flutax 1 in live-cell imaging to

study mitotic spindle formation, summarize key quantitative data on the effects of taxanes on

spindle dynamics, and illustrate the associated cellular pathways.

Mechanism of Action
Flutax 1 is a member of the taxane family of microtubule-stabilizing agents. During mitosis, the

microtubule cytoskeleton undergoes a dramatic reorganization to form the mitotic spindle, a

complex apparatus responsible for segregating chromosomes into two daughter cells. The

dynamic instability of microtubules—the stochastic switching between periods of growth and

shrinkage—is essential for the proper formation and function of the mitotic spindle.
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Flutax 1 binds to microtubules with high affinity, suppressing this dynamic instability. This

stabilization of microtubules disrupts the delicate balance of forces required for spindle

assembly and function, leading to a variety of mitotic defects. At nanomolar concentrations,

taxanes can arrest cells in mitosis at the metaphase-anaphase transition by activating the

spindle assembly checkpoint (SAC). This checkpoint ensures that all chromosomes are

properly attached to the mitotic spindle before cell division proceeds. At higher concentrations,

taxanes can induce the formation of abnormal mitotic spindles, including multipolar spindles,

leading to incorrect chromosome segregation and ultimately, cell death.

Applications in Research and Drug Development
Live-Cell Imaging of Mitotic Spindle Dynamics: Flutax 1 allows for the real-time visualization

of mitotic spindle formation and dynamics in living cells, providing insights into the

mechanisms of normal and aberrant mitosis.

High-Throughput Screening: The fluorescent properties of Flutax 1 make it suitable for cell-

based assays to screen for new anti-mitotic drugs that target microtubule function.

Understanding Drug Resistance: By observing the effects of Flutax 1 on microtubule

organization and spindle formation in different cancer cell lines, researchers can investigate

mechanisms of resistance to taxane-based chemotherapeutics.

Evaluating Novel Mitotic Inhibitors: Flutax 1 can be used as a reference compound to

characterize the effects of new drug candidates on mitotic spindle integrity and function.

Quantitative Data Summary
The following tables summarize the effects of taxanes on key mitotic spindle parameters. The

data is compiled from studies using paclitaxel, the parent compound of Flutax 1, and is

representative of the effects expected with Flutax 1 treatment.
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Parameter Control Cells
Taxane-Treated
Cells (10-100 nM)

Reference

Mitotic Spindle

Morphology
Bipolar spindles

Increased frequency

of multipolar and

abnormal spindles

Mitotic Arrest
Normal progression

through mitosis

Arrest at the

metaphase/anaphase

transition

Microtubule

Dynamicity
High

Significantly

suppressed

Microtubule

Shortening Rate
~17-20 µm/min Reduced by 26-32%

Microtubule Growing

Rate
~14-16 µm/min Reduced by 18-24%

Cell Line
Taxol
Concentration

Duration of
Mitotic Arrest
(Metaphase to
Anaphase)

Outcome Reference

HeLa 10 nM Prolonged arrest
Mitotic slippage

or apoptosis

Caov-3 30 nM

Blocked

progression to

anaphase

Inhibition of cell

proliferation

A-498 100 nM

Blocked

progression to

anaphase

Inhibition of cell

proliferation
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Protocol 1: Live-Cell Imaging of Mitotic Spindle
Formation with Flutax 1
This protocol describes the use of Flutax 1 for visualizing mitotic spindle formation in live

cultured mammalian cells.

Materials:

Flutax 1 (Tocris Bioscience or similar)

Dimethyl sulfoxide (DMSO), sterile

Complete cell culture medium appropriate for the cell line

Hanks' Balanced Salt Solution (HBSS) or other imaging medium

Live-cell imaging dish or chambered coverglass

Mammalian cell line (e.g., HeLa, U2OS, PtK2)

Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO2) and

appropriate filter sets for green fluorescence (Excitation/Emission ~495/520 nm).

Procedure:

Cell Seeding:

Seed cells onto a live-cell imaging dish or chambered coverglass at a density that will

result in 50-70% confluency at the time of imaging.

Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5%

CO2.

Preparation of Flutax 1 Staining Solution:

Prepare a 1 mM stock solution of Flutax 1 in DMSO. Store at -20°C, protected from light.
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On the day of the experiment, dilute the Flutax 1 stock solution in pre-warmed complete

cell culture medium or imaging medium (e.g., HBSS) to the desired final concentration. A

starting concentration of 1-2 µM is recommended for initial experiments.

Staining of Live Cells:

Aspirate the culture medium from the cells.

Wash the cells once with pre-warmed imaging medium.

Add the Flutax 1 staining solution to the cells.

Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.

Image Acquisition:

After incubation, gently wash the cells twice with pre-warmed imaging medium to remove

excess Flutax 1.

Add fresh, pre-warmed imaging medium to the cells.

Place the imaging dish on the microscope stage within the live-cell imaging chamber.

Allow the cells to equilibrate for at least 15 minutes before starting image acquisition.

Locate cells undergoing mitosis (e.g., rounded-up cells with condensed chromatin if a DNA

stain is also used).

Acquire images using a fluorescence microscope with the appropriate filter set for green

fluorescence.

Important: Flutax 1 is photolabile, and the fluorescent signal can diminish rapidly upon

exposure to light. Use the lowest possible excitation light intensity and exposure time that

provides an adequate signal-to-noise ratio. Minimize the frequency of image acquisition for

time-lapse experiments.

Notes:
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Flutax 1 staining is not well-retained after cell fixation. Therefore, this protocol is intended for

live-cell imaging only.

The optimal concentration of Flutax 1 and incubation time may vary depending on the cell

line and experimental conditions. A titration experiment is recommended to determine the

optimal parameters.

For long-term imaging, it is crucial to monitor for signs of phototoxicity and cytotoxicity.

Compare the mitotic progression of stained cells to unstained control cells to ensure the

probe is not adversely affecting cell division.
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Experimental Workflow: Visualizing Mitotic Spindles with Flutax 1

Prepare Flutax 1 Staining Solution
(1-2 µM in imaging medium)

Stain Live Cells with Flutax 1
(30-60 min, 37°C)

Seed Cells in
Imaging Dish

Incubate Cells
(24-48h, 37°C, 5% CO2)

Wash Cells to Remove
Excess Flutax 1

Live-Cell Imaging
(Fluorescence Microscopy)

Analyze Mitotic Spindle
Dynamics and Morphology

Click to download full resolution via product page

Caption: Experimental workflow for visualizing mitotic spindles using Flutax 1.
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Signaling Pathway: Taxane-Induced Mitotic Disruption
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Caption: Signaling pathway of taxane-induced mitotic disruption.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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